molecular formula C22H27N5O4S B15077381 5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

Cat. No.: B15077381
M. Wt: 457.5 g/mol
InChI Key: OQSFPRBOOZKTSI-YDZHTSKRSA-N
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Description

5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a complex organic compound that features a combination of diethylamino, sulfanyl, trimethoxyphenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl and trimethoxyphenyl groups. The final step involves the formation of the diethylamino group. Common reagents used in these reactions include hydrazine, sulfur, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the triazole ring can interact with specific biological targets. The sulfanyl and trimethoxyphenyl groups may contribute to the compound’s overall activity by modulating its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(5-imino-6-methyl-3,4-diphenyl-5,6-dihydropyrimido[4,5-c]pyridazin-7-yl)sulfanyl]acetyl}-N’-methylurea
  • Diethylamino functionalized tetraphenylethenes

Uniqueness

5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and the trimethoxyphenyl group distinguishes it from other similar compounds, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C22H27N5O4S

Molecular Weight

457.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H27N5O4S/c1-6-26(7-2)16-9-8-14(17(28)12-16)13-23-27-21(24-25-22(27)32)15-10-18(29-3)20(31-5)19(11-15)30-4/h8-13,28H,6-7H2,1-5H3,(H,25,32)/b23-13+

InChI Key

OQSFPRBOOZKTSI-YDZHTSKRSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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